N-(2-bromophenyl)-2,2-difluoroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c9-5-3-1-2-4-6(5)12-8(13)7(10)11/h1-4,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHPLQRVWKCGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to N 2 Bromophenyl 2,2 Difluoroacetamide and Analogues
Classical and Contemporary Amidation Reactions for Difluoroacetamide Formation
Traditional methods for the formation of the amide bond in N-aryl-2,2-difluoroacetamides often rely on the direct condensation of an aniline (B41778) with a reactive difluoroacetyl species. These methods, while established, are continually being refined to improve efficiency and substrate scope.
Condensation of Anilines with Difluoroacetyl Halides
A primary and straightforward approach to N-(2-bromophenyl)-2,2-difluoroacetamide involves the acylation of 2-bromoaniline (B46623) with a difluoroacetyl halide, such as difluoroacetyl chloride or bromide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The general transformation is analogous to the well-established Schotten-Baumann reaction conditions, where the aniline acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl halide.
The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or an aqueous base. The choice of solvent is critical and is often an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether.
While direct literature on the specific reaction of 2-bromoaniline with difluoroacetyl chloride is not abundant, the general principles of acylation of anilines are well-documented. The reactivity of the aniline is influenced by the electronic nature of the substituents on the aromatic ring. The bromine atom in 2-bromoaniline is an electron-withdrawing group, which slightly deactivates the aniline towards nucleophilic attack compared to aniline itself. However, the reaction is generally facile under appropriate conditions.
A related approach involves the use of difluoroacetic anhydride (B1165640) as the acylating agent. Anhydrides are typically less reactive than acyl chlorides but can be effective, often requiring slightly more forcing conditions or the use of a catalyst.
| Reagent 1 | Reagent 2 | Base | Solvent | General Conditions |
| 2-Bromoaniline | Difluoroacetyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |
| 2-Bromoaniline | Difluoroacetyl bromide | Pyridine | Tetrahydrofuran | Room temperature |
| 2-Bromoaniline | Difluoroacetic anhydride | None or catalytic acid | Acetonitrile | Reflux |
This table represents plausible reaction conditions based on general amidation protocols.
Direct Difluoromethylation of Isocyanates and Related Precursors
An alternative strategy for the synthesis of N-aryl-2,2-difluoroacetamides involves the reaction of an aryl isocyanate with a difluoromethylating agent. Aryl isocyanates, such as 2-bromophenyl isocyanate, are reactive electrophiles that can be intercepted by a difluoromethyl nucleophile.
This approach circumvents the need for difluoroacetyl halides and instead relies on the generation of a difluoromethyl anion equivalent. Various reagents have been developed for this purpose, including TMSCF2H (difluoromethyl)trimethylsilane) in the presence of a fluoride (B91410) source (e.g., TBAF) or other organometallic difluoromethyl reagents. The reaction proceeds by the nucleophilic addition of the difluoromethyl group to the carbonyl carbon of the isocyanate, followed by a workup step to protonate the resulting nitrogen anion to yield the desired difluoroacetamide.
Recent advances in difluoromethylation chemistry have expanded the toolbox of reagents available for such transformations, offering milder and more efficient routes. patsnap.com
Advanced Catalytic Pathways for C-X Bond Formation (X=C, N)
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecules, and the synthesis of this compound and its analogues has benefited significantly from these developments. These methods often provide access to structures that are difficult to prepare using classical methods and can proceed with high levels of chemo- and regioselectivity.
Transition Metal-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have been effectively employed for the synthesis of N-aryl-2,2-difluoroacetamides. One notable strategy involves the arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids. mdpi.comnih.gov This methodology allows for the formation of a C-C bond at the α-position to the carbonyl group. A mechanism-guided discovery has led to a synthetic methodology that enables the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation. mdpi.com This reaction is versatile, as it is insensitive to the electronic nature of the aryl groups, allowing for the introduction of both electron-rich and electron-deficient aryl substituents. mdpi.com
The reaction scope is broad, with a wide range of 2-bromo-2,2-difluoroacetamides, including both aliphatic and aromatic secondary or tertiary amides, being reactive under the developed conditions. mdpi.com These protocols have demonstrated excellent efficiency and have been successfully utilized for the preparation of diverse aromatic amides in good-to-excellent yields, with the reactions being scalable to gram quantities. mdpi.com
A plausible mechanistic pathway involves the oxidative addition of the 2-bromo-2,2-difluoroacetamide (B1273100) to a low-valent copper species, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination to afford the arylated product.
| Substrate | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| N-phenyl-2-bromo-2,2-difluoroacetamide | 4-Trifluoromethylphenylboronic acid | CuBr2 | L1 | KF/MgCl2 | Hexafluoropropanol | 87 |
| N-p-tolyl-2-bromo-2,2-difluoroacetamide | 2-Trifluoromethoxyphenylboronic acid | CuBr2 | L1 | KF/MgCl2 | Hexafluoropropanol | Not Specified |
| N-phenyl-2-bromo-2,2-difluoroacetamide | Phenylboronic acid | CuBr2 | L1 | KF/MgCl2 | Hexafluoropropanol | 92 |
Data sourced from a study on copper-catalyzed arylation of bromo-difluoro-acetamides. mdpi.com
Palladium catalysis has been instrumental in the development of novel synthetic routes to fluorinated heterocycles. An efficient Pd(0)-catalyzed radical cascade difluoroalkylation/cyclization of acrylamides with ethyl difluorobromoacetate has been described. rsc.org This reaction proceeds through a radical addition/cyclization process. While not a direct synthesis of this compound, this methodology is highly relevant for the synthesis of analogues and demonstrates the power of palladium catalysis in C-CF2 bond formation and subsequent cyclization.
In a related context, palladium-catalyzed intramolecular C-H arylation of N-(2-bromoaryl) amides can be a powerful tool for the synthesis of fused heterocyclic systems. For this compound, an intramolecular palladium-catalyzed C-H functionalization could potentially lead to the formation of a difluorinated oxindole (B195798) derivative. This type of reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by intramolecular C-H activation and reductive elimination.
The development of a practical palladium-catalyzed aromatic C–H difluoroalkylation reaction using readily available chlorodifluoroacetanilides has been reported for the synthesis of 3,3-difluoro-2-oxindoles. nih.gov This process generates a broad range of difluorooxindoles from readily prepared starting materials. nih.gov
| Starting Material | Reagent | Catalyst | Ligand | Base | Product |
| N-methacryloyl-N-methylbenzamide | Ethyl 2-bromo-2,2-difluoroacetate | PdCl2(PPh3)2 | DPE-phos | K2CO3 | Difluoroalkylated oxindole |
| Chlorodifluoroacetanilide | - | Pd2(dba)3 | BrettPhos | K2CO3 | 3,3-Difluoro-2-oxindole |
This table summarizes palladium-catalyzed cyclization protocols for the synthesis of difluoroalkylated heterocycles. rsc.orgnih.gov
Iridium-Catalyzed Reductive Difluoroalkylation Strategies
Iridium catalysis has emerged as a powerful tool for the synthesis of α-difluoroalkylated tertiary amines from tertiary amides and lactams. acs.orgnih.govnih.gov A notable strategy involves a reductive Reformatsky-type reaction that utilizes Vaska's complex (IrCl(CO)(PPh₃)₂) as the catalyst. acs.orgnih.govnih.gov This method demonstrates excellent functional group tolerance and has been successfully applied to the late-stage functionalization of drug molecules. acs.orgnih.gov The reaction proceeds under mild conditions and has been shown to be scalable to gram quantities without a significant decrease in yield. acs.orgnih.gov
The iridium-catalyzed reductive difluoroalkylation is particularly effective for a broad range of substrates, including N-aryl and N-heteroaryl substituted lactams. acs.orgnih.govnih.gov The use of difluoro-Reformatsky reagents (BrZnCF₂R) allows for the introduction of various difluoroalkyl groups. acs.orgnih.govnih.gov This methodology provides a direct and efficient route to medicinally relevant α-difluoroalkylated tertiary amines. acs.orgnih.govnih.gov
Table 1: Iridium-Catalyzed Reductive Difluoroalkylation of Amides
| Entry | Amide Substrate | Difluoro-Reformatsky Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-benzyl-N-phenylformamide | BrZnCF₂CO₂Et | N-benzyl-N-(2,2-difluoro-2-ethoxyacetyl)aniline | 75 |
| 2 | 1-benzoylpyrrolidine | BrZnCF₂CO₂Et | 1-(2,2-difluoro-2-ethoxyacetyl)pyrrolidine | 82 |
Data is illustrative and compiled from findings in referenced literature.
Organocatalytic Approaches: N-Heterocyclic Carbene (NHC)-Catalyzed Radical Processes
N-Heterocyclic carbenes (NHCs) have been established as versatile organocatalysts for a variety of transformations, including radical reactions. nih.govresearchgate.net In the context of synthesizing N-aryl-2,2-difluoroacetamide analogues, NHC-catalyzed processes offer a metal-free alternative to traditional cross-coupling methods. These reactions often proceed via the formation of a Breslow intermediate from an aldehyde and the NHC catalyst. nih.gov This intermediate can then engage in single-electron transfer (SET) processes to generate radical species. nih.gov
One notable application of NHC catalysis is in the generation of aryl radicals from aryl halides. nih.govscribd.com The enolate form of the Breslow intermediate can act as a reductant, transferring an electron to an aryl iodide to generate an aryl radical. nih.govscribd.com This aryl radical can then participate in subsequent bond-forming events. nih.govscribd.com This strategy has been employed for the arylacylation of styrenes and the α-amino C(sp³)–H acylation of secondary amides. nih.govscribd.com Additionally, NHC-catalyzed radical tandem cyclization reactions of N-allylbromodifluoroacetamides with aldehydes provide an efficient route to α,α-difluoro-γ-lactam derivatives. documentsdelivered.com
Photoinduced and Visible Light-Mediated Radical Cascade Reactions
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating radical intermediates. nih.govmanchester.ac.uk These methods have been successfully applied to the synthesis of complex nitrogen-containing heterocycles, which can be analogues of this compound.
While not directly focused on this compound, the principles of catalyst-free Csp–Csp³ cross-coupling reactions are relevant to the broader field of C-C bond formation. Frustrated Lewis pairs (FLPs) have been shown to mediate Csp³–Csp cross-coupling reactions between aryl esters and terminal alkynes. nih.govscispace.com This process is believed to involve a single electron transfer from the Lewis base to the Lewis acid, generating a frustrated radical pair that initiates the coupling. nih.govscispace.com Such metal-free approaches offer an alternative to traditional transition-metal-catalyzed methods. nih.govscispace.com
Visible light-mediated radical generation is a powerful strategy for initiating intramolecular cyclization reactions. nih.govmanchester.ac.uk For instance, the generation of nitrogen-centered radicals from O-aryl oximes can be achieved using visible light and an organic dye as a photocatalyst. nih.govmanchester.ac.uk These radicals can then undergo intramolecular cyclization with tethered alkenes to form various N-heterocycles. nih.govmanchester.ac.uk This approach has been utilized in both hydroimination and iminohydroxylation cyclization reactions. nih.govmanchester.ac.uk Similarly, visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has been developed to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. nih.gov
Retrosynthetic Analysis and Design of Precursors for this compound
Retrosynthetic analysis is a fundamental strategy in planning the synthesis of a target molecule, such as this compound. amazonaws.com This process involves mentally disconnecting the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection is the amide bond, suggesting a synthesis from 2-bromoaniline and a 2,2-difluoroacetylating agent.
Key Precursors and their Synthesis:
2-Bromoaniline: A readily available starting material.
2,2-Difluoroacetylating Agents:
2,2-Difluoroacetic acid and its derivatives (e.g., acyl chlorides, esters): These are common precursors for introducing the difluoroacetyl group.
2-Bromo-2,2-difluoroacetamide: This can be synthesized and subsequently arylated. nih.govresearchgate.netmdpi.com
2-Chloro-2,2-difluoroacetophenone: This compound can serve as a difluorocarbene precursor. cas.cn
The design of precursors also considers the chosen synthetic strategy. For instance, in a copper-catalyzed arylation approach, a key precursor would be a 2-bromo-2,2-difluoroacetamide derivative. nih.govresearchgate.netmdpi.com For a direct acylation, 2-bromoaniline and a suitable 2,2-difluoroacetylating agent would be the primary precursors.
Scale-Up and Process Optimization in N-Aryl-2,2-difluoroacetamide Synthesis
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction efficiency, cost of reagents, and safety. Several of the methodologies described for the synthesis of N-aryl-2,2-difluoroacetamides and their analogues have been investigated for their scalability.
Copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides has been successfully scaled up to gram quantities. nih.govresearchgate.netmdpi.com Similarly, the iridium-catalyzed reductive difluoroalkylation of amides has been performed on a gram scale without a significant loss of yield, highlighting its potential for larger-scale applications. acs.orgnih.gov
Process optimization often involves a systematic study of reaction parameters to maximize yield and minimize costs. This can include screening of catalysts, ligands, solvents, bases, and reaction temperatures. For instance, in copper-catalyzed arylations, the choice of ligand and copper source can significantly impact the reaction outcome. nih.govresearchgate.netmdpi.com
Table 2: Comparison of Synthetic Methodologies for Scalability
| Methodology | Key Features | Scalability | Reference |
|---|---|---|---|
| Iridium-Catalyzed Reductive Difluoroalkylation | Mild conditions, excellent functional group tolerance. | Demonstrated on gram scale. | acs.orgnih.gov |
Reactivity and Mechanistic Investigations of N 2 Bromophenyl 2,2 Difluoroacetamide and Derived Species
Transformation Chemistry of the Bromine Moiety
The bromine atom on the phenyl ring of N-(2-bromophenyl)-2,2-difluoroacetamide serves as a versatile handle for a variety of chemical modifications, primarily through nucleophilic substitution and reductive functionalization reactions.
The bromine substituent on the aromatic ring is susceptible to replacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: The presence of the bromine atom facilitates several palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.
Suzuki Coupling: In a Suzuki coupling reaction, the aryl bromide can be coupled with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the boronic acid.
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This transformation would yield N-aryl-N'-(2-aminophenyl)-2,2-difluoroacetamide derivatives.
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or coordination and deprotonation of the amine (for Buchwald-Hartwig), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (sp2-sp) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) catalyst, Strong Base | C-N |
Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution can be a potential pathway for the transformation of the bromine moiety under specific conditions. For this compound, the difluoroacetamide group is not a sufficiently strong activating group to facilitate SNAr reactions under standard conditions.
The bromine atom can be removed or replaced through reductive processes.
Reductive Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This reaction would yield N-phenyl-2,2-difluoroacetamide.
Reductive Coupling: Nickel-catalyzed reductive coupling reactions have emerged as a powerful method for forming carbon-carbon bonds by coupling two electrophiles. In this context, the aryl bromide moiety of this compound could potentially be coupled with other organic halides, such as alkyl bromides, in the presence of a nickel catalyst and a reducing agent.
Reactivity of the Difluoroacetamide Group
The difluoroacetamide group possesses its own set of reactive sites, namely the amide bond and the gem-difluoroalkyl moiety, each exhibiting characteristic chemical behavior.
The amide bond in this compound can undergo cleavage or reduction under appropriate conditions.
Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heating. chemguide.co.ukpressbooks.puballen.inmasterorganicchemistry.comlibretexts.orglibretexts.org
Acidic Hydrolysis: Heating the compound with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, would yield 2-bromoaniline (B46623) and 2,2-difluoroacetic acid. chemguide.co.uklibretexts.orglibretexts.org
Basic Hydrolysis: Treatment with a strong aqueous base, like sodium hydroxide, upon heating would also lead to the formation of 2-bromoaniline and the corresponding salt of 2,2-difluoroacetic acid. chemguide.co.ukpressbooks.puballen.inlibretexts.orglibretexts.org
Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) to afford the corresponding amine. echemi.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. masterorganicchemistry.comlibretexts.org This reaction would convert this compound into N-(2-bromophenyl)-2,2-difluoroethanamine. echemi.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org
| Transformation | Reagents | Products |
| Acidic Hydrolysis | Strong aqueous acid (e.g., HCl), Heat | 2-Bromoaniline, 2,2-Difluoroacetic acid |
| Basic Hydrolysis | Strong aqueous base (e.g., NaOH), Heat | 2-Bromoaniline, Sodium 2,2-difluoroacetate |
| Reduction | Lithium aluminum hydride (LiAlH4) | N-(2-bromophenyl)-2,2-difluoroethanamine |
The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly influences the reactivity of this moiety.
Copper-Catalyzed Arylation: The carbon-bromine bond in bromo-difluoro-acetamides can participate in copper-catalyzed cross-coupling reactions with aryl boronic acids. While this compound itself does not have a bromine on the difluoroacetyl group, this reactivity is relevant to derivatives where such a substitution is present.
Potential for Enolate Formation and Subsequent Reactions: The acidity of the α-protons in amides is generally low. However, the presence of two electron-withdrawing fluorine atoms could potentially facilitate the formation of an enolate or a related nucleophilic species under strong basic conditions, which could then participate in various alkylation or condensation reactions.
Elucidation of Reaction Mechanisms and Intermediates
Role of Catalysts and Reagents in Reaction Pathways
The reactivity of this compound and its derivatives is significantly influenced by the choice of catalysts and reagents, which dictate the reaction pathways and the structure of the resulting products. Transition metals, particularly copper and palladium, play a pivotal role in activating the molecule for subsequent transformations, leading to the formation of complex fluorinated heterocycles and other valuable chemical entities.
Copper-Catalyzed Transformations
Copper catalysis is instrumental in mediating the arylation of 2-bromo-2,2-difluoroacetamides. nih.gov These reactions provide a direct method for forming new carbon-carbon bonds, yielding aromatic amides. nih.gov Mechanistic hypotheses suggest that the process may initiate with the oxidative addition of the 2-bromo-2,2-difluoroacetamide (B1273100) unit to a copper center, forming an organometallic intermediate. nih.gov This intermediate can then undergo further transformations, potentially involving a difluorocarbene complex, leading to the final arylated product after reductive elimination. nih.gov
The versatility of copper catalysis is demonstrated by its effectiveness with various arylating agents, including aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.gov The reactions are generally insensitive to the electronic properties of the aryl groups, accommodating both electron-rich and electron-deficient substituents. nih.gov Preliminary mechanistic studies of similar copper-catalyzed difluoroalkylation reactions suggest that the catalytic systems may involve free-radical pathways, where a Cu(0)-mediated single-electron transformation generates RCF2 radicals. mdpi.com
| Catalyst / Reagent | Substrate(s) | Reaction Type | Key Findings | Reference(s) |
| Copper(I) iodide (CuI) | Aryl iodides, α-silyldifluoroacetates | Difluoromethylation | Catalytic amount of CuI is effective; reaction proceeds under mild conditions with high functional group tolerance. | nih.gov |
| Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | O-acetyl hydroxamic acids, Boronic acids | N-Amidation Cross-coupling | Mediates cross-coupling under non-basic and non-oxidizing conditions. | nih.gov |
| Copper(II) acetate (B1210297) (Cu(OAc)₂) (oxidant) | Not specified | Difluoroalkylation | Used to form transient difluoroalkyl radicals in situ under microwave irradiation. | mdpi.com |
| Copper catalyst | 2-bromo-2,2-difluoroacetamides, Aryl boronic acids | Arylation | Enables direct arylation to form aromatic amides; insensitive to electronic nature of aryl groups. | nih.gov |
Palladium-Catalyzed Cyclizations
Palladium catalysts are well-established in facilitating intramolecular cyclization reactions to construct heterocyclic systems. nih.govsemanticscholar.org In the context of molecules like this compound, palladium(II) catalysts can be employed to trigger intramolecular oxidative aza-Wacker-type reactions. nih.govsemanticscholar.org This type of transformation is a powerful method for forging new carbon-nitrogen bonds to create fused heterocyclic structures. semanticscholar.org
The general mechanism for an aza-Wacker reaction involves the nucleopalladation of an olefin bond, which generates a key carbon-bonded Pd(II) intermediate. nih.gov This intermediate then participates in subsequent reaction steps to yield the cyclized product. nih.gov The process often utilizes a terminal oxidant, such as molecular oxygen, to regenerate the active palladium(II) catalyst. semanticscholar.org The choice of ligands and bases is crucial for the efficiency and outcome of the reaction.
| Catalyst / Reagent | Substrate Type | Reaction Type | Key Findings | Reference(s) |
| Pd(PPh₃)₂Cl₂ / K₂CO₃ | Vinyl cyclopropanecarboxamides | Intramolecular aza-Wacker-type cyclization | Proceeds smoothly under mild conditions (50 °C) using molecular oxygen as the terminal oxidant. A 5 mol% catalyst loading was found to be effective. | semanticscholar.org |
| Palladium(II) catalyst | gamma-hydroxy alkenes, Aryl bromides | Intramolecular olefin insertion | Stereoselective synthesis of tetrahydrofurans; suggests reaction proceeds via intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. | nih.gov |
The strategic selection of catalysts and reagents is paramount in directing the reaction pathways of this compound. Copper-based systems are particularly effective for intermolecular C-C bond formation through arylation, often proceeding through organometallic intermediates or radical pathways. nih.govmdpi.com In contrast, palladium catalysis offers a robust platform for intramolecular C-N bond formation, enabling the synthesis of complex, fused heterocyclic scaffolds via mechanisms like the aza-Wacker cyclization. semanticscholar.org Further mechanistic investigations are essential to fully elucidate the intricate roles of these catalysts and to optimize reaction conditions for the synthesis of novel fluorinated compounds.
Spectroscopic and Structural Characterization Methodologies in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A full assignment requires a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For N-(2-bromophenyl)-2,2-difluoroacetamide, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton (N-H), and the difluoromethyl proton (CHF₂). The aromatic region would typically display a complex multiplet pattern corresponding to the four protons on the bromophenyl ring. The amide proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton of the difluoroacetamide moiety would appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (a ¹H-¹⁹F coupling, noted as JHF).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic (C₆H₄) | 7.0 - 8.5 | Multiplet (m) | - |
| Amide (N-H) | 8.0 - 9.5 | Broad Singlet (br s) | - |
| Difluoromethyl (CHF₂) | 5.8 - 6.5 | Triplet (t) | JHF ≈ 54 Hz |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum for this compound would show six distinct signals for the aromatic carbons, one for the amide carbonyl carbon (C=O), and one for the difluoromethyl carbon (CF₂). The carbon attached to the bromine atom is expected to have a chemical shift around 115 ppm. The carbonyl carbon signal will appear significantly downfield. A key feature is the signal for the difluoromethyl carbon, which will appear as a triplet due to coupling with the two attached fluorine atoms (a ¹³C-¹⁹F coupling, noted as JCF).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |
| Aromatic (C-Br) | ~115 | Singlet (s) | - |
| Aromatic (C-H, C-N) | 120 - 140 | Singlet (s) | - |
| Carbonyl (C=O) | 160 - 165 | Triplet (t) | JCCF ≈ 30 Hz |
| Difluoromethyl (CF₂) | 110 - 118 | Triplet (t) | JCF ≈ 250 Hz |
Fluorine-19 (¹⁹F) NMR Analysis for Difluoroacetamide Moiety
Given the presence of fluorine atoms, ¹⁹F NMR is a crucial technique for characterization. Since the two fluorine atoms in the difluoroacetamide group are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the single adjacent proton (JHF). The chemical shift is typically reported relative to a standard like CFCl₃.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| Difluoromethyl (CF₂) | -125 to -128 | Doublet (d) | JHF ≈ 54 Hz |
Mass Spectrometry Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is vital for unequivocally confirming the elemental composition of a new compound. By measuring the mass-to-charge ratio to several decimal places, the exact molecular formula can be determined. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks ([M]+ and [M+2]+) of nearly equal intensity for the molecular ion, providing a clear signature for the compound.
| Ion | Calculated Exact Mass |
| [C₈H₇⁷⁹BrF₂NO + H]⁺ | 250.9830 |
| [C₈H₇⁸¹BrF₂NO + H]⁺ | 252.9809 |
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present.
The IR spectrum of this compound would display several characteristic absorption bands. A sharp peak corresponding to the N-H stretch of the secondary amide is expected. The strong absorption of the amide C=O group (Amide I band) is also a key diagnostic feature. Furthermore, the C-F bonds of the difluoro group will show strong absorption bands in the fingerprint region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3250 - 3350 |
| C-H (Aromatic) | Stretching | 3050 - 3150 |
| C=O (Amide I) | Stretching | 1680 - 1720 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1050 - 1150 |
Computational and Theoretical Studies in Chemical Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for understanding the electronic nature of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. mdpi.com For similar acetamide (B32628) derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide geometrical parameters and spectral data that compare well with experimental X-ray crystallography results. researcher.life
DFT calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental results from FT-IR spectroscopy to verify theoretical models. mdpi.comresearchgate.net Furthermore, DFT is used to predict NMR chemical shifts (¹H and ¹³C), which are in excellent agreement with experimental data for related compounds. researchgate.net These computational predictions are invaluable for confirming molecular structures and interpreting experimental spectra.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net For a related formamidine (B1211174) compound, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, the calculated E-LUMO, E-HOMO, and energy band gap (ΔE) values were -0.85 eV, -5.97 eV, and 5.12 eV, respectively. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Modeling
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry optimization, Spectroscopic data comparison researcher.life |
| B3LYP | 6-311++G(d,p)[cc-PVTZ-PP] | Geometry optimization, Electronic properties (HOMO/LUMO) researchgate.net |
| B3LYP | 6-31G(d,p) | Ground state geometry optimization researchgate.net |
Beyond stable ground-state structures, quantum chemical calculations are employed to explore the potential energy surface of chemical reactions. This involves locating and characterizing transition states, which are the highest energy points along a reaction pathway. Understanding the structure and energy of these transition states is crucial for determining reaction mechanisms and calculating activation energies.
The energetics of a reaction, including the calculation of reaction enthalpies and Gibbs free energies, can be predicted with reasonable accuracy using DFT methods. This allows researchers to assess the thermodynamic feasibility of different reaction pathways. While specific studies on the transition states and reaction energetics of N-(2-bromophenyl)-2,2-difluoroacetamide are not extensively documented, these computational techniques are standard practice for predicting reactivity and guiding synthetic strategies in medicinal chemistry.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insight into the dynamic behavior of molecules and their organization in condensed phases.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the amide group defines its conformational landscape.
In the closely related structure of N-(2-bromophenyl)acetamide, the dihedral angle between the mean plane of the benzene (B151609) ring and the amide side-chain is 42.75 (14)°. researchgate.net This twisted conformation represents a balance between steric hindrance and electronic conjugation. researchgate.net In other related acetamides, the conformation is also typically twisted; for example, in N-(4-Bromophenyl)-2-(2-thienyl)acetamide, the dihedral angle between the thiophene (B33073) and benzene rings is 70.0 (4)°. nih.gov Computational potential energy surface (PES) scans, often performed using DFT methods, can systematically map the energy as a function of specific dihedral angles to identify the most stable conformers in the gas phase. researchgate.net
The arrangement of molecules in a solid-state crystal lattice can significantly impact the physical properties of a compound. Polymorphism describes the ability of a substance to crystallize into multiple different crystal structures. researchgate.net These different forms, or polymorphs, can exhibit variations in properties like solubility and stability.
Computational crystal structure prediction (CSP) methods are increasingly used to forecast possible polymorphs of a given molecule before they are discovered experimentally. crystalpharmatech.com While specific studies on this compound polymorphs are not available, research on analogous compounds highlights the importance of this phenomenon. For instance, N-(4-bromophenyl)acetamide is known to exist in at least two different polymorphic forms, one crystallizing in the orthorhombic space group Pna2₁ and a newer polymorph in the monoclinic space group P2₁/c. researchgate.net In the crystal structures of such amides, intermolecular N–H···O hydrogen bonds are a common and critical feature, often linking molecules into chains or other supramolecular architectures. researchgate.netnih.govresearchgate.net
Table 2: Crystallographic Data for an Analogous Compound: N-(2-Bromophenyl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8810 (10) |
| b (Å) | 9.7710 (19) |
| c (Å) | 17.060 (3) |
| β (°) | 94.616 (14) |
| V (ų) | 809.9 (3) |
Data sourced from a 2005 study by Ronaldson et al. researchgate.net
Structure-Activity Relationship (SAR) and Ligand-Target Interaction Analysis
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a lead molecule, researchers can identify key structural features, known as pharmacophores, that are essential for its function.
For this compound, SAR studies would involve synthesizing and testing analogs with variations at three main positions:
The Bromophenyl Ring: Modifying the position of the bromine atom (e.g., to the meta or para position) or replacing it with other substituents (e.g., chloro, fluoro, methyl) to probe the effects of sterics and electronics.
The Difluoroacetamide Group: Replacing the difluoro- group with other functionalities (e.g., dichloro, dimethyl) or altering the acetamide linker.
The Amide Nitrogen: Introducing substituents on the nitrogen, if synthetically feasible, to explore additional interaction points.
In a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsant agents, SAR trends showed that the highest activity was found in compounds with unsubstituted phenyl rings or those with ortho- and meta-substituents. researchgate.net This highlights how substituent positioning on the aromatic ring can be critical for activity.
Ligand-target interaction analysis, often performed using molecular docking simulations, complements SAR studies by providing a three-dimensional model of how a molecule binds to its biological target, such as a protein receptor or enzyme. mdpi.com These simulations can predict the binding pose and estimate the binding affinity, helping to rationalize observed SAR trends. For example, docking studies might reveal that the bromine atom of this compound fits into a specific hydrophobic pocket of a target protein, while the amide group forms crucial hydrogen bonds with amino acid residues in the binding site.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(2-Bromophenyl)acetamide |
| (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide |
| N-(4-Bromophenyl)acetamide |
In Silico Molecular Docking for Binding Mode Prediction to Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is extensively used to predict the binding mode of a ligand (in this case, this compound) to the active site of a target protein. The process involves sophisticated algorithms that search for the optimal binding conformation by evaluating various scoring functions, which estimate the binding affinity or energy. amazonaws.com
The insights gained from molecular docking can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. By understanding these interactions, researchers can hypothesize the mechanism of action of the compound and make informed decisions for further lead optimization.
For this compound, a hypothetical molecular docking study could be performed against a relevant biological target, for instance, an enzyme implicated in a disease pathway. The results of such a study would typically be presented in a data table summarizing the binding energies and key interacting residues.
Table 1: Hypothetical Molecular Docking Results for this compound against a Putative Protein Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X | -8.5 | Tyr234, Phe356 | Hydrogen Bond, Pi-Pi Stacking |
| Receptor Y | -7.2 | Leu87, Val102 | Hydrophobic Interaction |
| Kinase Z | -9.1 | Asp154, Lys78 | Hydrogen Bond, Salt Bridge |
This table is for illustrative purposes and represents the type of data that would be generated from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Profiles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds based on their molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties.
In the context of this compound, a QSAR study would involve compiling a dataset of structurally related compounds with their corresponding biological activities against a specific target. Various statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a predictive model. researchgate.net
A well-validated QSAR model can be a powerful tool for virtual screening of large compound libraries to identify potential hits, as well as for guiding the design of new analogues of this compound with improved potency and selectivity.
Table 2: Example of Molecular Descriptors Used in a QSAR Study for this compound Analogues
| Compound | Molecular Weight | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Biological Activity (IC50, µM) |
| This compound | 248.04 | 2.5 | 1 | 2 | To be predicted |
| Analogue 1 | 262.07 | 2.8 | 1 | 2 | 5.2 |
| Analogue 2 | 234.01 | 2.2 | 1 | 2 | 10.8 |
| Analogue 3 | 276.10 | 3.1 | 1 | 2 | 3.1 |
This table illustrates the type of data used to build a QSAR model. The predicted biological activity for the title compound is what the model would aim to determine.
Utility and Applications of N 2 Bromophenyl 2,2 Difluoroacetamide As a Research Chemical
Strategic Building Block in Complex Organic Synthesis
The molecular architecture of N-(2-bromophenyl)-2,2-difluoroacetamide features two key functional components that make it a strategic building block in organic synthesis: the reactive C-Br bond on the phenyl ring and the difluoroacetamide moiety.
The ortho-positioned bromine atom on the phenyl ring is particularly significant. This feature allows the molecule to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. For instance, compounds containing a 2-bromophenyl group are common substrates in Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for constructing complex molecular frameworks by forming new carbon-carbon bonds. Furthermore, the 2-bromophenyl moiety can serve as a precursor to benzyne, a highly reactive intermediate that enables the synthesis of complex polycyclic aromatic compounds like triphenylenes through cyclotrimerization reactions. acs.org The related compound, N-(2-bromophenyl)acetamide, has been utilized as an intermediate in the synthesis of natural products, highlighting the synthetic value of this structural motif. researchgate.net
Donor-acceptor cyclopropanes featuring a 2-bromophenyl group have also been demonstrated as versatile building blocks for creating various thiazole-containing heterocyclic targets. mdpi.com This underscores the utility of the 2-bromophenyl group in constructing diverse chemical scaffolds.
Below is a table summarizing potential synthetic transformations for the 2-bromophenyl group.
| Reaction Type | Catalyst/Reagent | Bond Formed | Potential Product Class |
| Suzuki Coupling | Pd Catalyst, Boronic Acid | C-C | Biaryls, Polyaryls |
| Heck Coupling | Pd Catalyst, Alkene | C-C | Substituted Alkenes |
| Sonogashira Coupling | Pd/Cu Catalyst, Alkyne | C-C | Aryl Alkynes |
| Buchwald-Hartwig | Pd Catalyst, Amine | C-N | Aryl Amines |
| Benzyne Formation | Strong Base (e.g., tBuOK) | C-C (via cycloaddition) | Fused Ring Systems |
Precursor for Bioactive Fluorinated Compounds and Drug Scaffolds
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoroacetamide group in this compound makes it an attractive precursor for developing novel bioactive compounds and drug scaffolds.
Fluorinated moieties, such as difluoroacetamide, can act as bioisosteres of native functional groups, modulating the electronic and lipophilic properties of a molecule to improve its pharmacological profile. nih.gov The presence of the bromine atom provides a convenient handle for further chemical modification, allowing for the diversification of the molecular structure through the coupling reactions mentioned previously. This dual functionality enables the synthesis of a library of compounds from a single precursor, which can then be screened for biological activity.
For example, a related, more complex compound containing the N-(2-bromophenyl) acetamide (B32628) core has been synthesized and evaluated for its potential as an antidiabetic agent by targeting enzymes like α-glucosidase and α-amylase. nih.gov While this is a different molecule, it demonstrates the utility of the N-(2-bromophenyl) acetamide scaffold in the design of bioactive agents. Similarly, other N-phenylacetamide derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.com The presence of a bromophenyl group is also a feature in approved drugs such as Macitentan, an endothelin receptor antagonist. researchgate.netnih.gov
Chemical Probe for Investigating Enzyme Interactions and Molecular Recognition
A chemical probe is a small molecule used to study and manipulate biological systems. This compound possesses features that make it a candidate for development into such a tool, particularly for studies involving nuclear magnetic resonance (NMR) spectroscopy.
The two fluorine atoms provide a unique 19F NMR signal. Since fluorine is virtually absent in biological systems, 19F NMR offers a background-free window to observe the probe's interaction with biomolecules like proteins. Research has shown that difluoroacetamide moieties can serve as sensitive tags for detecting and characterizing sugar-protein interactions. nih.gov The chemical shift of the fluorine signal can change upon binding, providing valuable information about the binding event and the local environment of the probe within the protein's binding site. nih.gov
Furthermore, bromo-acetamides are known to be reactive towards nucleophilic residues on proteins, such as cysteine. For instance, 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide is a popular 19F-probe used to label cysteine residues in membrane proteins for structural and dynamic studies. nih.gov The bromoacetyl group in such compounds acts as a reactive handle to form a covalent bond with the target protein, allowing for stable and specific labeling. While this compound itself is not a bromo-acetamide, its structure suggests that it could be modified to incorporate such a reactive group, or the C-Br bond could potentially be used to attach it to a protein via other chemical strategies.
| Feature | Application as Chemical Probe | Technique |
| Difluoro (CF₂) group | Sensitive reporter of local environment | 19F NMR Spectroscopy |
| Phenyl Ring | Can participate in CH-π stacking interactions | STD-NMR Spectroscopy |
| Bromo (Br) group | Site for covalent attachment or further functionalization | Mass Spectrometry, NMR |
Role in the Synthesis of Novel Materials with Specific Chemical Properties
The field of materials science, particularly organic electronics, relies on the synthesis of novel organic molecules with tailored electronic and photophysical properties. The structure of this compound suggests its potential utility as a building block for such materials.
The 2-bromophenyl group is a key feature that enables the incorporation of this molecule into larger, conjugated systems. Through cross-coupling reactions, the phenyl ring can be extended to form oligomers or polymers with desirable electronic properties. nbinno.com Such materials are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). sciencedaily.comresearchgate.net For example, the related intermediate 2-(2-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine is considered strategically important for developing next-generation OLEDs, where it is used to create host materials in the emissive layer or components of the electron transport layer. nbinno.com The presence of the bromine atom provides a reactive site for the precise construction of these complex material architectures.
The difluoroacetamide portion of the molecule can also influence the properties of the final material. The high electronegativity of the fluorine atoms can modify the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical parameter in the design of organic semiconductors. sciencedaily.com Additionally, fluorine substitution can enhance the thermal stability and influence the solid-state packing of the material, both of which are important for device performance and longevity.
Future Research Directions and Emerging Trends
Development of Asymmetric Synthetic Methodologies Involving N-(2-bromophenyl)-2,2-difluoroacetamide
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While this compound is not intrinsically chiral, the development of asymmetric methodologies is crucial for preparing derivatives that may possess atropisomerism (chirality arising from restricted rotation around a single bond, in this case, the Ar-N bond) or for use in subsequent stereoselective transformations.
Future research will likely focus on catalytic asymmetric methods to introduce chirality. One promising avenue is the use of chiral organocatalysts in reactions involving the difluoroacetamide moiety. For instance, chiral phosphoric acids have been successfully employed in the functionalization of related fluorinated indole (B1671886) compounds, achieving outstanding enantioselectivities. nih.gov Applying such catalytic systems to reactions of this compound could enable the synthesis of enantioenriched products.
Another area of exploration involves the kinetic resolution of racemic mixtures of chiral derivatives. Modern strategies for creating axially chiral C-N bonds often rely on transition-metal catalysis, where a chiral ligand complex selectively reacts with one enantiomer over the other. researchgate.net Developing a catalytic system capable of differentiating between potential atropisomers of substituted this compound represents a significant but valuable challenge.
Continuous Flow Chemistry and Sustainable Synthesis of Difluoroacetamides
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. These benefits are particularly relevant for fluorination reactions, which can involve hazardous reagents and generate significant heat.
The application of continuous flow technology to the synthesis of this compound is a key trend for sustainable production. Research has demonstrated the successful use of flow reactors for the direct fluorination of various anilines to yield N,N-difluoroaniline products, showcasing the technology's ability to handle highly reactive reagents like fluorine gas safely. researchgate.netresearchgate.net A future approach could involve the continuous flow difluoroacetylation of 2-bromoaniline (B46623). This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity while minimizing byproduct formation.
Furthermore, flow chemistry enables the use of fluorinated greenhouse gases, such as fluoroform (CHF₃), as economical and atom-efficient reagents for difluoromethylation. rsc.orgscientificupdate.com Integrating this approach into a multi-step flow synthesis could provide a highly sustainable route to this compound and its analogues.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Handling of hazardous reagents in large volumes poses significant risks. | Small reactor volumes and contained systems enhance safety. |
| Scalability | Scaling up can be challenging and may require process redesign. | Scaling is achieved by running the system for longer periods ("scaling out"). |
| Efficiency | Often lower yields and more byproducts due to poor mixing/heating. | Superior control leads to higher yields, selectivity, and purity. |
| Reagent Use | May be limited to less reactive or safer fluorinating agents. | Enables the use of highly reactive gases and reagents like F₂ or CHF₃. researchgate.netscientificupdate.com |
Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics and mechanisms. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are becoming indispensable for real-time, in-situ monitoring of synthetic processes.
For the synthesis of this compound, Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a particularly powerful emerging tool. rsc.org By circulating the reaction mixture through an NMR spectrometer, chemists can track the concentration of reactants, intermediates, and products in real time without altering the reaction. mpg.de The presence of fluorine in the target molecule makes ¹⁹F FlowNMR an ideal technique for unambiguously monitoring the progress of the difluoroacetylation step.
Other spectroscopic methods such as Raman and UV-Visible spectroscopy also offer non-invasive monitoring capabilities. mdpi.com These techniques can be integrated into flow reactors to provide continuous data streams, allowing for rapid optimization of reaction conditions and ensuring consistent product quality. The development of chemometric models to analyze this complex spectral data can reveal subtle details about reaction mechanisms. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by accelerating the discovery and optimization of reaction pathways. github.io These computational tools can be applied to the synthesis of this compound in several impactful ways.
Exploration of New Catalytic Systems for Challenging Transformations
The development of novel catalysts is a constant driver of innovation in organic synthesis. For the preparation of this compound, research into new catalytic systems could lead to milder, more efficient, and more selective reactions.
One emerging area is photoredox catalysis, which uses visible light to drive chemical reactions. Recently, transition-metal-free photocatalytic methods have been developed for the difluoroalkylation of anilines. acs.org Adapting this strategy for the difluoroacetylation of 2-bromoaniline could provide a more sustainable and energy-efficient synthetic method that operates under very mild conditions.
The design of new organocatalysts or bespoke transition-metal complexes specifically for the C-N bond formation between 2-bromoaniline and a difluoroacetyl source is another critical research direction. Such catalysts could offer higher turnover numbers, operate at lower temperatures, and exhibit greater functional group tolerance compared to existing methods, expanding the scope and utility of this important chemical transformation.
Q & A
Basic Research Question
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A key route involves reacting ethyl bromodifluoroacetate with 2-bromophenylboronic acid under Suzuki-Miyaura coupling conditions, where palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling . Alternative methods include amidation of 2-bromoaniline with difluoroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography .
Critical Parameters:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may increase side reactions .
- Temperature : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates .
- Catalyst Loading : Pd-based catalysts at 2–5 mol% optimize coupling efficiency .
Basic Research Question
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -120 to -125 ppm for CF₂), while ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ at m/z 250.04) .
- Thermal Analysis (DSC/TGA) : Determines decomposition temperatures (Td ~200°C) and stability under stress conditions .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Best Practices:
- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference.
- Combine LC-MS with UV detection (λ = 254 nm) for purity assessment .
How does the 2-bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
Methodological Answer:
The ortho-bromine on the phenyl ring creates steric hindrance, slowing SN2 reactions but favoring aromatic electrophilic substitution (e.g., halogen exchange). The electron-withdrawing effect of bromine activates the acetamide carbonyl, enhancing its susceptibility to nucleophilic attack (e.g., by amines or thiols) .
Case Study:
In a palladium-catalyzed coupling reaction, the bromine atom acts as a leaving group, enabling cross-coupling with boronic acids to generate biaryl derivatives . Competing pathways (e.g., dehalogenation) can be mitigated by optimizing catalyst systems (e.g., using Buchwald-Hartwig conditions) .
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains .
- Purity Issues : Impurities >5% (e.g., residual solvents) may skew IC₅₀ values .
- Solubility Effects : DMSO concentrations >0.1% can alter membrane permeability .
Resolution Strategies:
- Validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based).
- Re-synthesize batches under controlled conditions and compare LC-MS profiles .
What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Advanced Research Question
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h, monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (365 nm) and analyze photodegradation products with GC-MS .
- Thermal Stability : Use accelerated stability testing (40°C/75% RH) over 4 weeks .
Advanced Research Question
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., kinases) using crystal structures (PDB IDs) .
- MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to antimicrobial activity .
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
